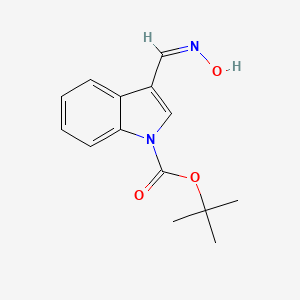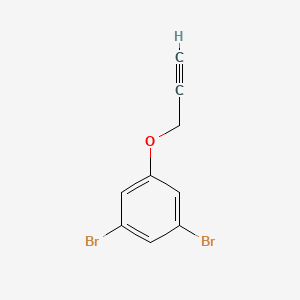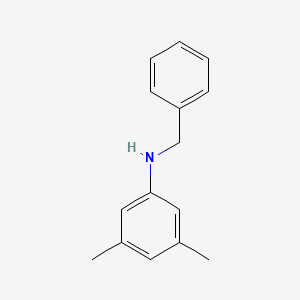
tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate, also known as TBI-IC, is a synthetic molecule used in a variety of scientific research applications. It is a derivative of indole-1-carboxylic acid, which is a natural product derived from the amino acid tryptophan. TBI-IC has been used in a number of studies due to its unique properties, including its ability to act as a ligand for a variety of proteins, its ability to form stable complexes with other molecules, and its relatively low toxicity.
Aplicaciones Científicas De Investigación
Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate has been used in a variety of scientific research applications, including the study of protein-ligand interactions, the study of enzyme-substrate interactions, and the study of drug-target interactions. It has been used to study the structure and function of a number of proteins, including G-protein coupled receptors, kinases, and transcription factors. It has also been used to study the mechanism of action of a number of drugs, including antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Mecanismo De Acción
Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate is a ligand that binds to a variety of proteins, including G-protein coupled receptors, kinases, and transcription factors. It binds to these proteins through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. Once bound, this compound can modulate the activity of the proteins, either by activating or inhibiting them, depending on the specific protein.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, depending on the specific protein it binds to. For example, it has been found to activate G-protein coupled receptors, which can lead to the release of hormones and other signaling molecules. It has also been found to inhibit the activity of kinases, which can lead to the inhibition of cell proliferation and apoptosis. Additionally, it has been found to modulate the activity of transcription factors, which can lead to the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate has a number of advantages for laboratory experiments. It is relatively stable and can be stored at room temperature for extended periods of time. It is also relatively non-toxic and can be used in a variety of biochemical and physiological assays. Additionally, it is relatively inexpensive and can be synthesized in a relatively short period of time.
The main limitation of this compound is that it is not very specific and can bind to a variety of proteins. This can make it difficult to determine the exact mechanism of action of the compound in a given experiment. Additionally, it can be difficult to synthesize this compound in large quantities, which can limit its use in large-scale experiments.
Direcciones Futuras
The use of tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate in scientific research is likely to continue to grow in the future. It is likely that it will be used in a variety of new applications, such as the study of protein-protein interactions, the study of drug-target interactions, and the study of enzyme-substrate interactions. Additionally, it is likely that new methods for synthesizing this compound in large quantities will be developed, which will make it more accessible for use in large-scale experiments. Finally, new methods for analyzing the mechanism of action of this compound will be developed, which will make it easier to determine the exact mechanism of action of the compound in a given experiment.
Métodos De Síntesis
Tert-Butyl 3-((hydroxyimino)methyl)-1H-indole-1-carboxylate can be synthesized from indole-1-carboxylic acid by a two-step reaction, which involves the formation of an imine intermediate followed by an alkylation reaction. The first step involves the reaction of indole-1-carboxylic acid with hydroxylamine to form a hydroximino-methyl intermediate. The second step involves the alkylation of the intermediate with tert-butyl bromide, which yields the desired product, this compound.
Propiedades
IUPAC Name |
tert-butyl 3-[(Z)-hydroxyiminomethyl]indole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-9-10(8-15-18)11-6-4-5-7-12(11)16/h4-9,18H,1-3H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMBDQXMLBFZOF-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid, 95%](/img/structure/B6319029.png)

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)






![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)

![5-[(11aR)-10,11,12,13-Tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-yl]-5H-dibenz[b,f]azepine, 98%](/img/structure/B6319148.png)